

An In-depth Technical Guide to L-Valine-¹³C₅: Structure, Properties, and Applications

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Compound of Interest

Compound Name: L-Valine-13C₅

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stable isotope-labeled amino acid, L-Valine-¹³C₅. It details its chemical and physical properties, and explores its critical applications in metabolic research, proteomics, and drug development. This document is intended to serve as a technical resource, offering detailed experimental workflows and insights into the signaling pathways influenced by this essential amino acid.

Chemical Structure and Physicochemical Properties

L-Valine-¹³C₅ is a stable, non-radioactive, isotopically labeled form of the essential amino acid L-Valine. In this molecule, all five carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment allows for its use as a tracer in various mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.

Table 1: General Properties of L-Valine-¹³C₅

Property	Value	Source(s)
Synonyms	(S)- α -Aminoisovaleric acid- $^{13}\text{C}_5$, L-2-Amino-3-methylbutanoic acid- $^{13}\text{C}_5$	[1]
CAS Number	55443-52-2	[1][2]
Molecular Formula	$(^{13}\text{CH}_3)_2^{13}\text{CH}^{13}\text{CH}(\text{NH}_2)^{13}\text{COO} \text{H}$	[3]
Chemical Formula	$^{13}\text{C}_5\text{H}_{11}\text{NO}_2$	[2]
Molecular Weight	122.11 g/mol	[2][3]
Appearance	White to off-white solid	[4][5]
Isotopic Purity	Typically ≥ 99 atom % ^{13}C	[4]

Table 2: Physicochemical Data of L-Valine- $^{13}\text{C}_5$

Property	Value	Source(s)
Melting Point	295-300 °C (sublimes) (lit.)	
Solubility	Slightly soluble in aqueous acid and water (with heating)	[6]
Storage Temperature	Room temperature, away from light and moisture	[7]

A related and commonly used compound is L-Valine- $^{13}\text{C}_5,^{15}\text{N}$, which is labeled with both carbon-13 and nitrogen-15. This dual labeling provides a greater mass shift, which can be advantageous in certain experimental setups.

Table 3: Properties of L-Valine- $^{13}\text{C}_5,^{15}\text{N}$

Property	Value	Source(s)
CAS Number	202407-30-5	[5] [6] [7] [8] [9]
Molecular Formula	$(^{13}\text{CH}_3)_2^{13}\text{CH}^{13}\text{CH}(^{15}\text{NH}_2)^{13}\text{CO}_2\text{H}$	[5] [8] [9]
Molecular Weight	123.10 g/mol	[5] [7] [8] [9]
Isotopic Purity	Typically ≥ 98 atom % ^{13}C , ≥ 98 atom % ^{15}N	[5] [9]

Applications in Research and Development

L-Valine- $^{13}\text{C}_5$ is a versatile tool in a range of scientific disciplines, primarily due to its role as an essential amino acid and its utility as a stable isotope tracer.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes.[\[10\]](#) It involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells.[\[11\]](#) By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, researchers can accurately quantify differences in protein abundance.[\[12\]](#) L-Valine- $^{13}\text{C}_5$ is used in SILAC experiments, particularly when studying proteins where arginine and lysine are not frequently present.

Metabolic Flux Analysis (MFA)

^{13}C -Metabolic Flux Analysis is a critical technique for elucidating the rates of metabolic reactions within a biological system.[\[4\]](#) By introducing a ^{13}C -labeled substrate, such as L-Valine- $^{13}\text{C}_5$, into a cell culture, researchers can trace the path of the carbon atoms through various metabolic pathways.[\[13\]](#) The resulting labeling patterns in downstream metabolites are measured by MS or NMR, and this data is used to calculate the intracellular metabolic fluxes.[\[14\]](#) This provides a detailed snapshot of cellular metabolism under specific conditions.[\[15\]](#)

Drug Development and Signaling Pathway Analysis

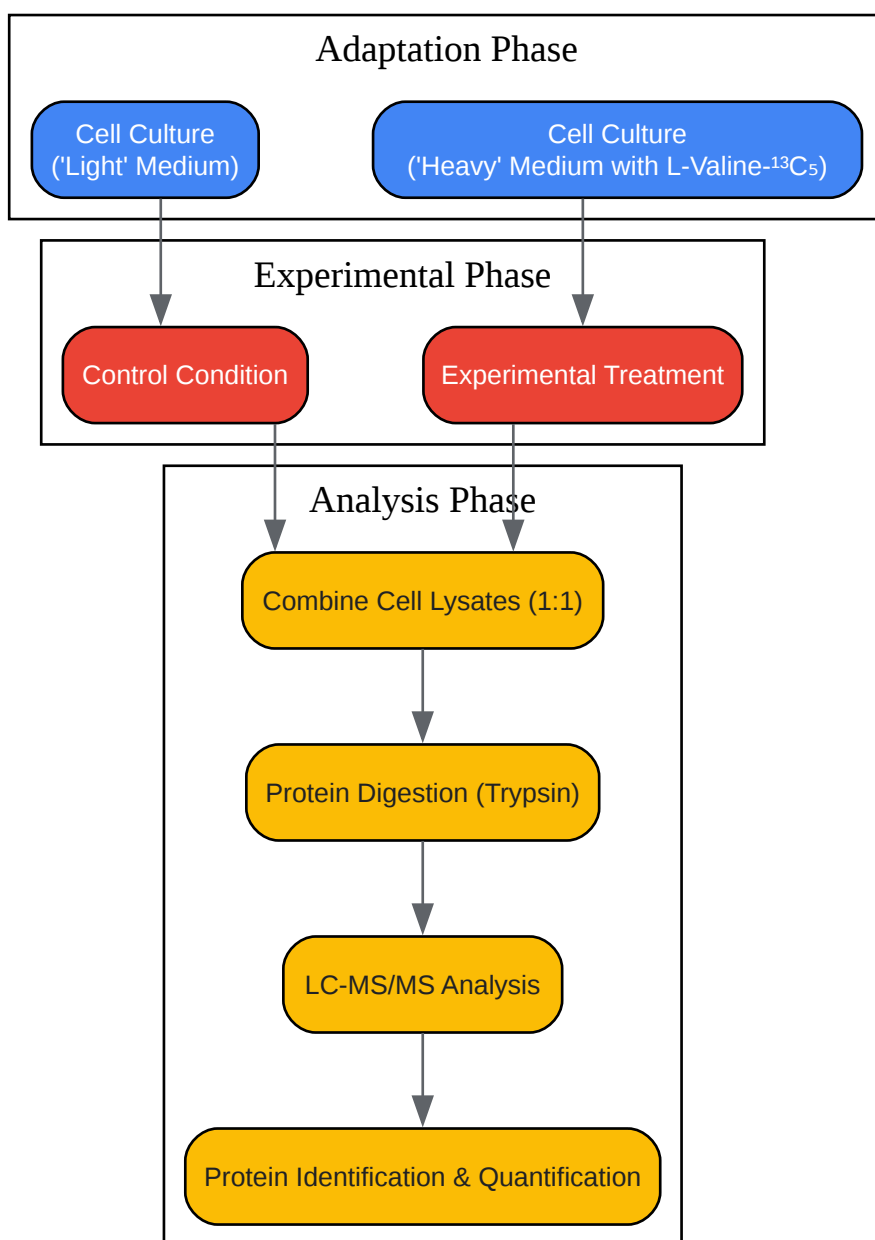
Understanding how compounds affect cellular signaling is fundamental to drug development. L-Valine has been shown to influence key signaling pathways. For instance, exogenous L-Valine can promote the phagocytosis of multidrug-resistant bacteria by activating the PI3K/Akt signaling pathway.^[11] L-Valine-¹³C₅ can be used to trace the metabolic fate of valine and its impact on these signaling cascades in disease models.

Experimental Protocols and Workflows

General Workflow for a SILAC Experiment

The SILAC methodology is divided into two main phases: an adaptation phase and an experimental phase.^[7]

- **Adaptation Phase:** Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing natural L-Valine, while the other is grown in "heavy" medium where L-Valine is replaced with L-Valine-¹³C₅. The cells are cultured for at least five cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.^[2]
- **Experimental Phase:** The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
- **Sample Preparation:** The cells are lysed, and the protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio.
- **Protein Digestion and Fractionation:** The combined protein mixture is digested, typically with trypsin, to generate peptides. The peptide mixture may be fractionated to reduce complexity.
- **LC-MS/MS Analysis:** The peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
- **Data Analysis:** The mass spectra are analyzed to identify peptides and quantify the relative abundance based on the intensity ratios of the "light" and "heavy" peptide pairs.^[10]



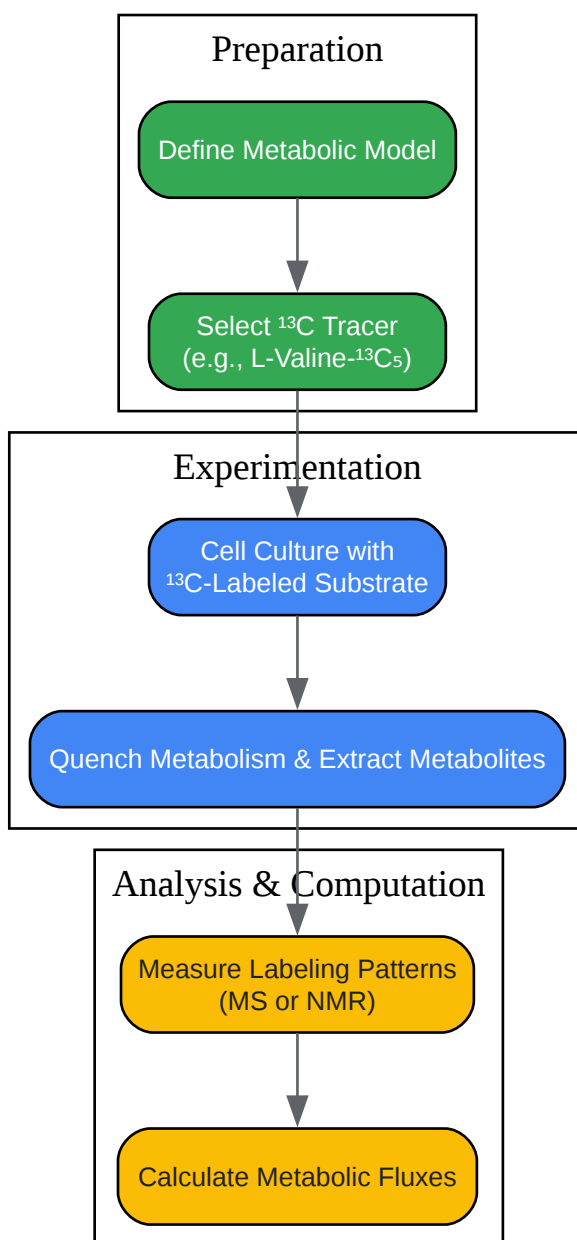
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SILAC Experimental Workflow.

General Workflow for a ¹³C-Metabolic Flux Analysis Experiment

A typical ¹³C-MFA experiment follows a structured workflow to ensure accurate flux determination.[16]

- **Model Definition:** A stoichiometric model of the metabolic network of interest is constructed.
- **Tracer Experiment Design:** An appropriate ^{13}C -labeled substrate, such as L-Valine- $^{13}\text{C}_5$, is selected to maximize the information obtained about the fluxes of interest.
- **Cell Culture and Labeling:** Cells are cultured in a medium containing the ^{13}C -labeled substrate until they reach both a metabolic and isotopic steady state.
- **Metabolite Extraction:** The metabolic activity is rapidly quenched, and intracellular metabolites are extracted.
- **Isotopic Analysis:** The extracted metabolites are analyzed by MS or NMR to determine the mass isotopomer distributions.
- **Flux Calculation:** The measured labeling patterns and other extracellular rates (e.g., substrate uptake, product secretion) are used in a computational model to estimate the intracellular metabolic fluxes.



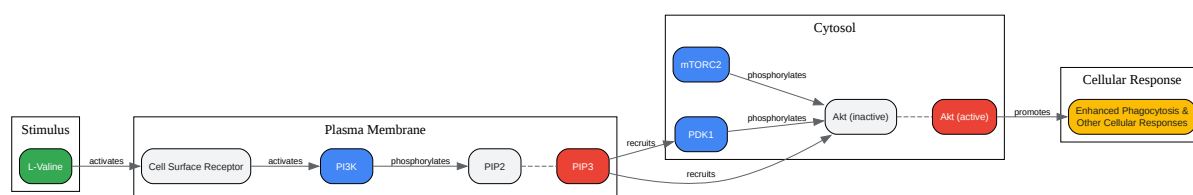
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¹³C-Metabolic Flux Analysis Workflow.

Signaling Pathway: L-Valine and PI3K/Akt Activation

Research has demonstrated that L-Valine can enhance the immune response against certain pathogens by activating the PI3K/Akt signaling pathway.[17] This pathway is a central regulator of cell growth, proliferation, and survival.

The activation cascade is initiated by signals from cell surface receptors, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a docking site for Akt and PDK1 at the plasma membrane. This co-localization allows PDK1 to phosphorylate and partially activate Akt. Full activation of Akt is achieved through a subsequent phosphorylation by mTORC2. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, leading to various cellular responses, including enhanced phagocytosis.



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L-Valine Activated PI3K/Akt Signaling.

Conclusion

L-Valine- $^{13}\text{C}_5$ is an indispensable tool for modern biological and biomedical research. Its application in sophisticated techniques like SILAC and ^{13}C -MFA provides unparalleled insights into the complexities of proteomics and cellular metabolism. As research continues to unravel the intricate roles of amino acids in health and disease, the use of stable isotope-labeled compounds like L-Valine- $^{13}\text{C}_5$ will undoubtedly be at the forefront of discovery, particularly in the fields of drug development, diagnostics, and personalized medicine.

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